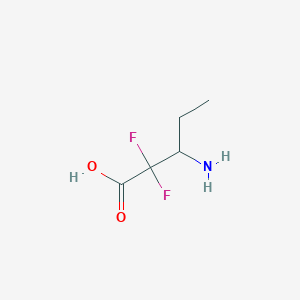

3-Amino-2,2-difluoropentanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9F2NO2 |

|---|---|

Molecular Weight |

153.13 g/mol |

IUPAC Name |

3-amino-2,2-difluoropentanoic acid |

InChI |

InChI=1S/C5H9F2NO2/c1-2-3(8)5(6,7)4(9)10/h3H,2,8H2,1H3,(H,9,10) |

InChI Key |

WCNPKOJLVGXOKV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C(=O)O)(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 3 Amino 2,2 Difluoropentanoic Acid

Enantioselective and Diastereoselective Synthesis Approaches

Achieving stereochemical control is paramount in the synthesis of chiral molecules like amino acids. Enantioselective and diastereoselective methods ensure the formation of the desired stereoisomer, which is crucial for its intended applications.

Asymmetric catalysis provides an elegant and atom-economical way to create chiral centers. In the context of fluorinated amino acids, catalytic enantioselective fluorination can establish a stereocenter. For instance, Sodeoka and colleagues developed a method for the catalytic enantioselective monofluorination of α-keto-esters using a chiral Palladium-enolate intermediate. mdpi.com A similar strategy could be envisioned for a precursor to 3-Amino-2,2-difluoropentanoic acid, where an α-keto-pentanoate derivative is asymmetrically fluorinated. Subsequent chemical steps would be required to introduce the second fluorine atom and the C3-amino group.

Another approach involves the catalytic allylation of fluorinated imines. Waser and his team demonstrated a Palladium-catalyzed α-allylation of α-trifluoromethyl aldimine esters, which, while focused on trifluoromethyl groups, highlights a pathway for C-C bond formation on fluorinated precursors. mdpi.com Adapting such a method to a difluoro-imine precursor could be a viable route.

Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com This is a robust and widely used strategy in asymmetric synthesis. nih.gov

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam, could be attached to a pentanoic acid derivative. wikipedia.orgsigmaaldrich.com Alkylation or amination at the C3 position would proceed with high diastereoselectivity, controlled by the chiral auxiliary. The gem-difluoro group could be introduced either before or after this key stereocontrol step. For example, Fustero and coworkers developed a stereocontrolled reduction of a fluorinated β-sulfinylimine, a strategy that could be adapted to control the stereochemistry of the amino group. mdpi.com A general scheme for employing a chiral auxiliary is depicted below.

General Scheme for Chiral Auxiliary Use

Covalent attachment of the chiral auxiliary to the substrate (e.g., a pentanoic acid derivative).

Diastereoselective reaction to introduce the amino group or a precursor at the C3 position.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

The choice of auxiliary is critical; for instance, camphorsultam has been shown to be superior to oxazolidinones in some Michael additions for inducing high diastereoselectivity. wikipedia.org

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For fluorination reactions, chiral primary amine catalysts have been used for the asymmetric α-fluorination of aldehydes. nih.gov A potential route could involve the organocatalytic α-fluorination of a suitably protected 3-aminopentanal derivative, followed by a second fluorination and oxidation to the carboxylic acid.

More directly relevant is the biomimetic sigmaaldrich.comwikipedia.org-proton-shift reaction of β,β-difluoro-α-amino amides catalyzed by cinchona alkaloids, reported by the Liu group. nih.gov This method establishes the chirality at the carbon bearing the amino group adjacent to the difluorinated center. Applying this methodology to a difluoro-pentanamide substrate could provide an enantioselective route to the target molecule's core structure. nih.gov The reaction demonstrates high yields and excellent enantioselectivity (up to 95% ee) for various substrates. nih.gov

Development of Novel Reagents and Reactions for Gem-Difluorination

The introduction of the C2-gem-difluoro unit is a key transformation. This can be achieved through various fluorination protocols targeting different functional groups.

The choice between electrophilic and nucleophilic fluorination depends on the available precursor.

Electrophilic Fluorination involves the reaction of a carbon-centered nucleophile (like an enolate) with an electrophilic fluorine source ("F+"). wikipedia.org Commonly used reagents are N-F compounds, which are generally more stable and safer than elemental fluorine. wikipedia.org

Interactive Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Acronym | Key Features |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Effective and commonly used N-fluorosulfonimide. wikipedia.org |

| Selectfluor | F-TEDA-BF4 | A versatile and widely used reagent for fluorinating ketones, alkenes, and other substrates. wikipedia.orgacsgcipr.org |

A plausible route would involve the deprotonation of a 3-aminopentanoic ester at the C2 position to form an enolate, followed by a double fluorination using a reagent like NFSI or Selectfluor.

Nucleophilic Fluorination typically involves the displacement of a leaving group by a fluoride (B91410) anion (F-). acsgcipr.org This approach is often used to convert alcohols or carbonyls into fluorinated compounds. Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable derivatives (Deoxo-Fluor, XtalFluor) are widely used for the deoxyfluorination of alcohols and carbonyls. tcichemicals.comucla.edu

A synthesis could start from a 3-amino-2-ketopentanoic acid derivative. Treatment with DAST or a similar reagent would convert the ketone directly into the gem-difluoro group. Alternatively, gem-difluorination of alkynes using a combination of a Brønsted acid (like Tf2NH) and a fluoride source (like Bu4NBF4) offers a metal-free method to construct the CF2 unit from a corresponding pentynoic acid precursor. beilstein-journals.orgnih.gov

Radical chemistry offers unique pathways for C-F bond formation, often with complementary reactivity to ionic methods. Photoredox catalysis, in particular, has enabled the activation of otherwise stable molecules under mild conditions. nih.gov

One potential strategy involves the radical decarboxylation of a suitable α,α-difluorinated dicarboxylic acid precursor. More directly, a radical C-H fluorination could be employed. For example, unprotected amino acids can serve as radical precursors for benzylic C-H fluorination using a silver(I) catalyst and Selectfluor, where Selectfluor acts as both the oxidant and the fluorine source. nih.gov While this has been demonstrated for benzylic positions, adapting such a method to the C2 position of a 3-aminopentanoic acid derivative, if the C-H bonds are sufficiently activated, could present a novel approach.

Recent advances in photoredox catalysis have shown that fluorinated radicals can be generated from bulk chemicals like fluorinated acids and anhydrides, enabling a variety of selective bond formations. nih.govacs.org This opens up possibilities for convergent syntheses where a difluoromethyl radical is added to a suitable acceptor to build the pentanoic acid backbone.

Multicomponent Reactions for Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural features of all the starting materials, offer an efficient and atom-economical approach to complex molecules. While specific examples for the direct synthesis of this compound via MCRs are not extensively documented, related reactions provide a conceptual framework.

One such relevant MCR is a three-component reaction involving (bromodifluoromethyl)trimethylsilane, an imine, and an isocyanide, which has been used to produce α,α-difluoro-β-amino amides. nih.gov To synthesize the target pentanoic acid, one could envision a similar reaction where the imine is derived from propanal.

Another powerful MCR is the Ugi reaction , a four-component condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. acs.orgnih.gov A hypothetical Ugi-type synthesis of a precursor to this compound could involve propanal, an amine, a difluoroacetic acid derivative, and a convertible isocyanide. The resulting α-acylamino amide could then be further processed to yield the desired amino acid.

The Passerini reaction , a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide, yields α-acyloxy amides. nih.govacs.org This could potentially be adapted to form a precursor to the target molecule, for instance, by reacting propanal, a difluoroacetic acid derivative, and an isocyanide.

Protecting Group Strategies and Amidation in this compound Synthesis

The synthesis of amino acids and their derivatives often necessitates the use of protecting groups to prevent unwanted side reactions at the amino and carboxyl functionalities.

Commonly employed amino-protecting groups in the synthesis of related fluorinated amino acids include the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups. rsc.orgunivie.ac.at The choice of protecting group is crucial and depends on the specific reaction conditions of subsequent steps. For instance, the Boc group is typically stable under basic and nucleophilic conditions but is readily removed with acid, while the Fmoc group is base-labile. rsc.org

Amidation, the formation of an amide bond, is a key step in many synthetic routes. In the context of synthesizing this compound derivatives, amidation can be achieved through the coupling of a protected amino acid with an amine using standard coupling reagents. Alternatively, direct amidation of unprotected amino acids has been reported using reagents like tris(2,2,2-trifluoroethyl) borate (B1201080) or a combination of dichloro(methyl)(3,3,3-trifluoropropyl)silane and imidazole. rsc.orgrsc.org These methods offer a more streamlined approach by avoiding protection and deprotection steps.

Scalable Synthetic Routes and Process Optimization

The transition from laboratory-scale synthesis to large-scale production requires robust and optimized synthetic routes. For α,α-difluoro-β-amino acids, scalability is a key consideration for their potential application in pharmaceuticals and other areas.

One of the challenges in scaling up is often the purification of intermediates and final products. The use of continuous flow chemistry has been explored for the synthesis of β-amino acids, offering advantages in terms of safety, reproducibility, and scalability. researchgate.net This approach could potentially be adapted for the synthesis of this compound.

Process optimization for reactions like the Reformatsky reaction, which can be used to generate the α,α-difluoro-β-hydroxy ester precursor, involves careful control of reaction parameters such as temperature, solvent, and the nature of the zinc activator to maximize yield and minimize byproducts. nih.gov

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. In the context of synthesizing fluorinated amino acids, this includes the use of less hazardous reagents and solvents, and developing more atom-economical reactions.

One approach is the use of water as a solvent, which is a key principle of green chemistry. Some multicomponent reactions, including variations of the Passerini reaction, have been shown to proceed in aqueous media. acs.org Furthermore, the development of catalytic methods, including the use of organocatalysts, can reduce the need for stoichiometric and often toxic reagents. For instance, organocatalytic Mannich reactions provide an environmentally friendlier alternative for the synthesis of β-amino carbonyl compounds. rsc.org

A novel approach for the synthesis of α-amino acids involves the use of a formate (B1220265) salt as a hydrogen carrier and a C1 source in a metal-free, photoexcited radical-radical cross-coupling with imines, representing a green synthetic pathway. acs.org

High-Throughput Synthesis Methodologies

High-throughput synthesis allows for the rapid generation of a large number of compounds for screening and optimization purposes. This is particularly valuable in drug discovery. For β-amino acids, high-throughput screening of polymer libraries has been demonstrated for identifying materials with specific biological properties. nih.gov

While specific high-throughput methods for this compound are not detailed in the literature, the principles of parallel synthesis and automated reaction platforms could be applied. For example, multicomponent reactions are well-suited for high-throughput synthesis due to their one-pot nature, allowing for the rapid generation of a library of related compounds by varying the starting materials.

Bio-inspired and Enzymatic Synthesis of this compound and its Analogs

Nature provides inspiration for the development of novel and efficient synthetic methods. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions.

While the direct enzymatic synthesis of this compound has not been reported, enzymes have been used for the synthesis of other β-amino acids and fluorinated compounds. For example, phenylalanine ammonia (B1221849) lyases (PAL) have been engineered for the direct asymmetric synthesis of β-branched aromatic α-amino acids. nih.gov Threonine aldolases have been employed for the synthesis of β-hydroxy-α-amino acids from glycine (B1666218) and various aldehydes. acs.orgnih.gov It is conceivable that through protein engineering, these or other enzymes could be adapted to accept fluorinated substrates and produce the desired difluorinated pentanoic acid.

Biocatalytic approaches for the synthesis of α-amino esters via nitrene C-H insertion have also been developed, showcasing the potential of enzymes to perform challenging chemical transformations.

Below is a table summarizing some of the key synthetic reactions and their potential application in the synthesis of this compound or its precursors.

| Reaction Name | Reactants | Product Type | Relevance to Target Compound |

| Multicomponent Reaction | (bromodifluoromethyl)trimethylsilane, imine (from propanal), isocyanide | α,α-difluoro-β-amino amide | Precursor to the target compound |

| Ugi Reaction | Propanal, amine, difluoroacetic acid derivative, isocyanide | α-acylamino amide | Precursor to the target compound |

| Passerini Reaction | Propanal, difluoroacetic acid derivative, isocyanide | α-acyloxy amide | Precursor to the target compound |

| Reformatsky Reaction | Ethyl bromodifluoroacetate, imine (from propanal) | α,α-difluoro-β-amino ester | Direct precursor to the target compound |

| Mannich Reaction | A difluoroenolate, an imine (from propanal) | β-amino-α,α-difluoro ketone | Precursor requiring further functional group manipulation |

Chemical Reactivity and Transformation Studies of 3 Amino 2,2 Difluoropentanoic Acid

Derivatization Chemistry of the Amino and Carboxylic Acid Functionalities

The presence of both an amino and a carboxylic acid group allows 3-Amino-2,2-difluoropentanoic acid to undergo a variety of chemical transformations, making it a versatile building block for more complex molecules, particularly peptides and their analogs.

Peptide Coupling and Amide Bond Formation

The formation of a peptide bond is a cornerstone of peptide synthesis, involving the coupling of the carboxylic acid of one amino acid with the amino group of another. wikipedia.org For this compound, this process requires the activation of its carboxylic acid moiety to facilitate nucleophilic attack by the amino group of a partner amino acid or peptide. bachem.com

The electron-withdrawing nature of the gem-difluoro group at the α-position is expected to increase the acidity of the carboxylic acid, which can influence the choice of coupling reagents and conditions. mdpi.com A variety of modern coupling reagents are available to promote efficient amide bond formation while minimizing side reactions like racemization. bachem.com These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester or an acylisourea. wikipedia.org

Common classes of coupling reagents that would be applicable for coupling this compound include carbodiimides, phosphonium (B103445) salts, and uronium salts.

| Coupling Reagent Class | Example Reagents | General Conditions |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Often used with additives like HOBt or HOAt to suppress racemization; reaction in aprotic solvents like DMF or DCM. wikipedia.org |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Requires a non-nucleophilic base (e.g., DIPEA) for activation; suitable for solid-phase and solution-phase synthesis. bachem.com |

| Uronium Salts | HBTU, HATU, TBTU | Similar to phosphonium salts, requires a base for activation and provides rapid and efficient coupling. bachem.com |

This table presents representative examples of coupling reagents and general conditions applicable to amino acid coupling and is not based on specific experimental data for this compound.

Esterification and Salt Formation

The carboxylic acid functionality of this compound can be readily converted into esters. Esterification is often employed as a protecting strategy for the carboxyl group during peptide synthesis or to modify the pharmacokinetic properties of the molecule. Standard methods for esterification, such as reaction with an alcohol in the presence of an acid catalyst (e.g., HCl or H₂SO₄) or using coupling agents like DCC with an alcohol, are generally applicable.

Salt formation can occur at both the amino and carboxylic acid functionalities. Treatment with a base, such as sodium hydroxide (B78521) or an organic amine, will deprotonate the carboxylic acid to form a carboxylate salt. Conversely, treatment with an acid, like hydrochloric acid, will protonate the amino group to form an ammonium (B1175870) salt. These salt forms often exhibit enhanced water solubility compared to the free amino acid.

N-Functionalization Reactions

The amino group of this compound is a key site for chemical modification, including protection, alkylation, and acylation.

| Protecting Group | Introduction Reagent | Deprotection Condition |

| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., Trifluoroacetic acid, TFA) |

| Fmoc | 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) | Mild base (e.g., Piperidine in DMF) |

This table outlines common N-protection strategies for amino acids and is not based on specific experimental data for this compound.

N-Alkylation and N-Acylation: The amino group can also be directly alkylated or acylated to introduce further diversity. N-alkylation can be achieved through reductive amination with aldehydes or ketones or by reaction with alkyl halides. N-acylation is readily accomplished using acid chlorides or anhydrides, typically in the presence of a base.

Reactivity of the Gem-Difluoro Moiety in this compound

The gem-difluoro group at the C2 position is the defining feature of this amino acid and significantly influences its chemical stability and reactivity.

Fluorine Substitution Reactions

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the gem-difluoro group generally very stable and resistant to substitution. Direct nucleophilic substitution of the fluorine atoms is typically very difficult and requires harsh conditions. However, under certain circumstances, such as in the presence of strong Lewis acids or through radical pathways, C-F bond activation can be achieved. In some contexts, gem-difluoroalkenes can undergo reactions that result in the net substitution of a fluorine atom. nih.gov However, for a saturated system like this compound, such reactions are not expected under standard synthetic conditions.

Stability and Reactivity in Diverse Chemical Environments

The gem-difluoro moiety imparts considerable stability to the molecule. The strong C-F bonds are resistant to many chemical reagents and conditions, which is a key advantage for the use of such compounds in biological applications. Studies on related gem-difluorinated compounds have shown that this group is generally stable across a wide pH range and is resistant to metabolic degradation at the fluorinated carbon. researchgate.net

The primary influence of the gem-difluoro group on the molecule's reactivity is electronic. The strong electron-withdrawing nature of the two fluorine atoms has a pronounced inductive effect, which can:

Increase the acidity of the adjacent carboxylic acid: This can affect the conditions needed for its activation in coupling reactions.

Decrease the basicity and nucleophilicity of the β-amino group: This effect, transmitted through the carbon backbone, is less pronounced than on the α-carboxyl group but can still influence the reactivity of the amine.

The stability of the gem-difluoro group under typical synthetic transformations, such as those used in peptide synthesis (e.g., acidic or basic deprotection steps), is a critical feature that allows for its incorporation into larger molecules without degradation of the fluorinated core.

Stereochemical Stability and Epimerization Pathways

The stereochemical integrity of amino acids is a critical factor in their biological function and pharmaceutical applications. For this compound, the presence of two fluorine atoms at the α-position to the carboxylic acid group significantly influences its stereochemical stability. The electron-withdrawing nature of the fluorine atoms increases the acidity of the α-proton, making it more susceptible to abstraction under basic conditions, which can lead to epimerization.

Epimerization is a process where the configuration at one of several stereocenters in a molecule is inverted. In the context of amino acids, this typically occurs at the α-carbon. The mechanism often involves the formation of a planar enolate intermediate upon abstraction of the α-proton by a base. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of enantiomers and thus a loss of stereochemical purity.

Several factors can influence the rate of epimerization in amino acids. These include the nature of the amino acid side chain, the type of protecting groups used for the amino and carboxyl functionalities, the strength of the base, the solvent, and the temperature. For amino acids with electron-withdrawing groups on the side chain, such as the difluoromethyl group in this compound, the risk of epimerization is heightened.

Studies on peptide synthesis have extensively investigated epimerization, as it can lead to the formation of undesired diastereomeric peptides. The direct abstraction of the α-proton by a base is a known pathway for epimerization in amino acid residues during peptide synthesis, especially for those with acidic α-protons. mdpi.com The presence of an aryl side chain, for instance, can stabilize the resulting anion and increase the likelihood of epimerization. mdpi.com A similar stabilizing effect can be anticipated from the difluoromethyl group in this compound.

While specific studies on the epimerization pathways of this compound are not extensively documented in publicly available literature, the general principles of α-proton abstraction and enolate formation are expected to apply. The stability of the resulting carbanion, enhanced by the inductive effect of the two fluorine atoms, would be a key determinant of its propensity to undergo epimerization.

Interactive Data Table: Factors Influencing Amino Acid Epimerization

| Factor | Influence on Epimerization Rate | Rationale |

| Base Strength | Stronger bases increase the rate | Facilitates the abstraction of the α-proton. |

| Temperature | Higher temperatures increase the rate | Provides the necessary activation energy for proton abstraction. |

| Solvent Polarity | Polar aprotic solvents can increase the rate | Can stabilize the transition state and the enolate intermediate. |

| Electron-Withdrawing Groups | Increase the rate | Stabilize the resulting carbanion after proton abstraction. |

| N-Protecting Group | Can influence the rate | The nature of the protecting group can affect the acidity of the α-proton. |

Reaction Mechanisms of this compound Transformations

The chemical reactivity of this compound is characterized by the interplay of its three key functional groups: the amino group, the carboxylic acid, and the difluorinated carbon center. These groups allow for a variety of chemical transformations, making it a valuable building block in synthetic chemistry.

Transformations at the Carboxyl Group:

The carboxylic acid functionality can undergo standard transformations such as esterification and amidation. Esterification is typically carried out by reacting the amino acid with an alcohol in the presence of an acid catalyst. Amide bond formation, a cornerstone of peptide synthesis, involves coupling the carboxylic acid with an amine. This reaction often requires the use of coupling reagents to activate the carboxyl group and facilitate the reaction.

Transformations at the Amino Group:

The amino group is nucleophilic and can participate in reactions such as acylation, alkylation, and the formation of Schiff bases. Acylation, the reaction with an acyl halide or anhydride, is a common method for introducing protecting groups or for synthesizing N-acyl derivatives.

Reactions Involving the α,α-Difluoro Moiety:

The presence of the gem-difluoro group at the α-position imparts unique reactivity to the molecule. While the C-F bond is generally strong, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of adjacent functional groups.

A significant transformation involving the α,α-difluoro-β-amino acid scaffold is the Reformatsky reaction. Studies on related compounds, such as α,α-difluoro-β-amino amides, have shown that zinc-promoted reactions of aldimines with bromodifluoroacetamides can provide a direct synthetic route to these structures. chemrxiv.org This suggests that the difluorinated carbon in a related precursor to this compound could act as an electrophilic center under appropriate conditions.

Furthermore, asymmetric synthesis strategies for α,α-difluoro-β-amino acid derivatives have been developed. For instance, the addition of a Reformatsky reagent derived from ethyl bromodifluoroacetate to N-tert-butylsulfinimines has been shown to produce β-substituted α,α-difluoropropionates with good diastereoselectivity. nih.gov These protected β-amino esters can then be transformed into the corresponding acids, amides, and other derivatives, highlighting the synthetic utility of this class of compounds. nih.gov

The transformation of α,α-difluoro-β-lactams has also been explored as a route to incorporate α,α-difluoro-β-amino acid units into peptide sequences. thieme.de These reactions often involve a ring-opening mechanism, demonstrating the potential of cyclic precursors in the synthesis of molecules containing the this compound motif.

While detailed mechanistic studies specifically on this compound are limited, the reaction mechanisms can be inferred from the behavior of structurally similar fluorinated amino acids. The interplay between the electronic effects of the difluoro group and the inherent reactivity of the amino and carboxyl functions governs the chemical transformations of this compound.

Conformational Analysis and Structural Characterization of 3 Amino 2,2 Difluoropentanoic Acid and Its Derivatives

Influence of the Gem-Difluoro Group on Molecular Conformation

The presence of the gem-difluoro group at the α-carbon of 3-Amino-2,2-difluoropentanoic acid introduces unique conformational constraints and electronic properties. This substitution is known to cause more substantial modifications to a compound's properties compared to monofluoro substitutions. rsc.org The CF2 group is considered a bioisostere of a carbonyl group or an ether oxygen atom, highlighting its potential to mimic or alter biological interactions. rsc.org

Fluorine can also engage in other non-covalent interactions, such as dipolar and van der Waals interactions, which further influence molecular conformation. nih.govrsc.org The strong C-F bonds are highly polarized, creating a local dipole that can interact with other polar groups within the molecule or with solvent molecules.

The preferred conformation of amino acids can differ between the solution and solid states due to the varying influence of intermolecular forces. In the solid state, crystal packing forces and intermolecular hydrogen bonding networks dominate, often leading to a well-defined, rigid conformation. nih.govresearchgate.net The crystal structures of many amino acids reveal bilayer arrangements held together by extensive hydrogen bonding. nih.gov For this compound, the gem-difluoro group would significantly impact these packing arrangements.

In solution, the molecule has more conformational freedom. The preferred conformation is a dynamic equilibrium between different states, influenced by intramolecular forces, as discussed above, and interactions with the solvent. nih.gov The polarity of the solvent is a key determinant; in polar solvents, conformations that maximize solvent interactions are favored, while in nonpolar solvents, intramolecular interactions become more dominant in dictating the preferred geometry. nih.govplos.org The presence of the gem-difluoro group can lead to a preference for specific rotameric states to minimize steric clashes and optimize electrostatic interactions. rsc.org

Structural Analysis within Peptide and Protein Frameworks

The incorporation of non-canonical amino acids like this compound into peptides and proteins is a strategy to modulate their structure, stability, and biological activity. rsc.org

The introduction of a gem-difluoro group on the α-carbon of an amino acid residue can have a profound impact on the local peptide backbone conformation. The steric bulk and the electronic nature of the CF2 group can restrict the allowable Ramachandran angles (φ and ψ), thereby influencing the formation of secondary structures like α-helices and β-sheets. nih.gov For example, the incorporation of a D-amino acid, which alters the stereochemistry, has been shown to disrupt α-helical structures in peptides. nih.gov Similarly, the conformational constraints imposed by the gem-difluoro group in this compound would likely perturb regular secondary structural elements. This can be a desirable feature in drug design, where specific conformations are targeted. nih.gov

Table 1: Potential Effects of this compound on Peptide Secondary Structure

| Secondary Structure | Potential Impact of this compound Incorporation | Rationale |

| α-Helix | Disruption or destabilization. | The steric bulk of the gem-difluoro group may interfere with the tight packing of the helical core. The altered electronic properties could also disrupt the hydrogen bonding network that stabilizes the helix. |

| β-Sheet | Potential to either stabilize or destabilize, depending on the context. | The conformational preferences of the fluorinated residue could favor a more extended conformation compatible with β-sheets. However, steric clashes with neighboring strands could also occur. |

| Turns | May favor the formation of specific turn types. | The restricted conformational freedom could pre-organize the peptide backbone into a turn-like structure. |

The stability of a folded protein is a delicate balance of various interactions, including hydrophobic effects, hydrogen bonds, and van der Waals forces. plos.org The incorporation of fluorinated amino acids can significantly alter this balance. acs.org The high hydrophobicity of fluorocarbons can enhance the hydrophobic effect, a major driving force for protein folding, potentially leading to increased protein stability. acs.orgnih.gov

However, the steric effects of the gem-difluoro group in this compound must also be considered. While fluorinated side chains can sometimes fit into hydrophobic cores with minimal structural perturbation, the bulkiness of the CF2 group at the α-carbon could lead to unfavorable steric clashes, destabilizing the folded state. acs.orgnih.gov The impact on stability is therefore context-dependent, relying on the specific location of the substitution and the surrounding protein environment. nih.gov

Table 2: Potential Impacts on Protein Folding and Stability

| Property | Potential Impact | Underlying Mechanism |

| Folding Kinetics | Altered rates of folding. | The conformational restrictions imposed by the fluorinated residue could either accelerate folding by reducing the conformational search space or hinder it by creating energetic barriers. nih.gov |

| Thermodynamic Stability | Increased or decreased stability. | Enhanced hydrophobic interactions from the fluorinated group can increase stability. acs.org Conversely, steric strain and disruption of native interactions can decrease stability. nih.gov |

| Proteolytic Resistance | Increased resistance. | The conformational changes and the strong C-F bonds can make the peptide backbone less accessible or recognizable to proteases. acs.org |

Intermolecular Interactions and Self-Assembly Propensities

The self-assembly of amino acids and their derivatives into ordered supramolecular structures is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. rsc.orgnih.govmdpi.com The introduction of fluorine can modulate these interactions and influence the resulting self-assembled architectures.

The gem-difluoro group in this compound can influence self-assembly in several ways. The altered polarity and hydrogen bonding capacity of the molecule will affect the formation of intermolecular hydrogen bonding networks, which are fundamental to the self-assembly of many amino acids. rsc.org Furthermore, the "fluorous effect," the tendency of highly fluorinated molecules to segregate from non-fluorinated ones, could drive the self-assembly process, although evidence suggests that specific, favorable fluorine-fluorine interactions may not be the primary driver in all cases. acs.org The steric hindrance provided by the CF2 group can also play a significant role in directing the morphology of the self-assembled structures. rsc.org

Hydration Shell Dynamics and Solvent Effects on this compound Conformation

The conformational landscape of this compound in solution is intricately governed by a delicate interplay of intramolecular forces and interactions with the surrounding solvent molecules. The presence of the gem-difluoro group at the C2 position, adjacent to the amino group, introduces unique stereoelectronic effects that, when combined with the hydrophobic pentanoic acid side chain, result in a complex hydration shell structure and solvent-dependent conformational preferences. While direct experimental studies on the hydration dynamics of this compound are not extensively available, valuable insights can be drawn from theoretical studies and experimental data on analogous fluorinated compounds and β-amino acids.

The primary determinant of the local conformation around the C2-C3 bond is the "gauche effect," a phenomenon well-documented in fluorinated alkylamines. Theoretical calculations on model compounds like 2,2-difluoroethylamine (B1345623) hydrochloride have shown a strong preference for a gauche conformation, where the amino group is positioned at a dihedral angle of approximately 60° with respect to both fluorine atoms. This preference is largely attributed to favorable electrostatic interactions between the positively charged nitrogen of the protonated amino group and the electronegative fluorine atoms. nih.govpnas.orgscirp.org This electrostatic attraction is significant enough to persist even in polar solvents like water, suggesting that the gauche conformation is a dominant feature for this compound in aqueous environments. nih.govpnas.org

The influence of the solvent extends beyond merely stabilizing the inherent gauche preference. The solvent's polarity and hydrogen-bonding capacity can modulate the relative energies of different conformers. In solvents of increasing polarity, the stabilization of conformers with larger dipole moments is a key factor. For difluoroacetamide oligomers, a related system, computational studies have shown that the preference for certain conformations can be reversed when moving from the gas phase to a polar solvent, primarily due to the stabilization of the conformer with the greater dipole moment. youtube.com For this compound, this implies that while the gauche conformation will likely remain prevalent, the energetic landscape of other possible rotamers will be significantly influenced by the solvent environment.

The hydration shell surrounding the molecule is expected to be highly heterogeneous. The fluorinated carbon atom and the polar amino and carboxylic acid groups will interact differently with water compared to the hydrophobic ethyl group of the pentanoic acid side chain. The hydration of fluorinated alkyl groups is often described as "polar hydrophobicity." rsc.org While the C-F bond is not a strong hydrogen bond acceptor, it can participate in dipolar interactions with water molecules, leading to a more ordered, yet dynamic, hydration layer compared to non-fluorinated alkyl chains. rsc.orgyoutube.com This can result in a retardation of local water dynamics near the fluorinated surface of the molecule. rsc.org

The interplay between the gauche effect, the solvation of the polar functional groups, and the hydrophobic effect of the side chain will ultimately determine the dominant conformational state of this compound in solution. Molecular dynamics simulations on related β-amino acids have shown that the substitution pattern on the backbone significantly influences secondary structure preferences. For instance, the presence of a methyl group can stabilize helical structures in β-peptides. nih.gov While this compound is a single amino acid, these findings suggest that the ethyl group could similarly influence the conformational equilibrium.

The following interactive table summarizes the expected conformational preferences and the key factors influencing them in different solvent environments, based on data from analogous compounds.

| Solvent Environment | Expected Dominant Conformation (N-C3-C2-C1 Dihedral Angle) | Primary Driving Forces | Expected Side Chain Orientation |

| Gas Phase | Gauche (~60°) | Intramolecular electrostatic attraction (gauche effect) | Extended |

| Apolar Solvent (e.g., Chloroform) | Gauche (~60°) | Gauche effect, minimal solvent interaction | Extended |

| Polar Aprotic Solvent (e.g., DMSO) | Gauche (~60°) with potential for other conformers | Gauche effect, dipole-dipole interactions with solvent | Flexible |

| Polar Protic Solvent (e.g., Water) | Predominantly Gauche (~60°) | Gauche effect, hydrogen bonding with water, hydrophobic effect | Potentially folded to minimize water contact |

It is important to note that the actual conformational distribution will be a dynamic equilibrium of multiple states, and the populations of these states will be sensitive to temperature and the specific properties of the solvent. acs.orgscirp.org Further detailed molecular dynamics simulations and spectroscopic studies on this compound are necessary to fully elucidate the complex dynamics of its hydration shell and the precise effects of different solvents on its conformational landscape.

Biochemical and Biological Applications Mechanistic and Tool Based Focus

Incorporation into Peptides and Peptidomimetics

The introduction of fluorinated amino acids like 3-Amino-2,2-difluoropentanoic acid into peptide sequences can impart unique conformational constraints, enhance metabolic stability, and serve as probes for structure and function.

Genetic code expansion is a sophisticated technique that enables the site-specific incorporation of non-proteinogenic amino acids (npAAs) into proteins in living cells. nih.govresearchgate.net This methodology relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair, which functions independently of the host cell's endogenous machinery. nih.govmdpi.com The orthogonal aaRS is engineered to exclusively recognize the desired npAA and charge it onto its cognate orthogonal tRNA. This tRNA, in turn, recognizes a reassigned codon, typically a stop codon like UAG (amber), allowing the npAA to be inserted at a specific site in a target protein's sequence. nih.gov

While a wide variety of npAAs have been successfully incorporated into proteins using this method, specific research detailing the genetic incorporation of this compound is not currently prominent in the scientific literature. In principle, developing an orthogonal synthetase/tRNA pair for this amino acid would require directed evolution or rational design of an existing aaRS. The synthetase's binding pocket would need to be mutated to accommodate the ethyl group and the unique electronic environment created by the gem-difluoro moiety at the α-carbon position (relative to a standard amino acid structure), while discriminating against all canonical amino acids. Successful incorporation would pave the way for in-vivo studies of proteins modified with this specific fluorinated residue.

Table 1: Key Components for Genetic Code Expansion

| Component | Function | Requirements for this compound |

|---|---|---|

| Orthogonal aaRS | Charges the orthogonal tRNA with the specific npAA. | Must be evolved or designed to uniquely bind this compound. |

| Orthogonal tRNA | Recognizes a non-sense or quadruplet codon. | Must be acylated by the orthogonal aaRS and not by endogenous synthetases. |

| Unique Codon | A codon freed from its usual assignment (e.g., UAG). | Inserted into the gene of interest at the desired incorporation site. |

| npAA | The unnatural amino acid to be incorporated. | this compound, supplied to the cell culture medium. |

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for the chemical synthesis of peptides. nih.gov The process involves the stepwise addition of amino acids, which are protected at their α-amino group (commonly with an Fmoc group), to a growing peptide chain anchored to an insoluble resin support. researchgate.net To incorporate an npAA like this compound via SPPS, it must first be synthesized with an appropriate N-terminal protecting group (e.g., Fmoc) that is stable during coupling but can be selectively removed for chain elongation.

Following synthesis, peptides containing this compound could be used in ligation strategies to assemble larger protein domains. Native Chemical Ligation (NCL) is a powerful technique that allows for the chemoselective joining of two unprotected peptide fragments. nih.govd-nb.info The classic NCL reaction involves a peptide with a C-terminal thioester reacting with another peptide that has an N-terminal cysteine residue. d-nb.infonsf.gov While the presence of this compound within one of the fragments would not directly participate in the ligation chemistry itself, its influence on the solubility and conformation of the fragment could impact ligation efficiency.

Enzyme Substrate Mimicry and Mechanistic Enzymology

The introduction of α,α-difluoroamino acids can serve as a powerful strategy for probing and inhibiting enzyme mechanisms, particularly for enzymes that process amino acid substrates.

Pyridoxal phosphate (B84403) (PLP) is a versatile cofactor essential for a vast array of enzymatic reactions involving amino acid metabolism, such as transamination, decarboxylation, and elimination reactions. PLP-dependent enzymes function by forming a Schiff base (internal aldimine) with a lysine (B10760008) residue in the enzyme's active site. This is then exchanged for the amino group of an incoming substrate amino acid, forming an external aldimine that is central to the catalytic mechanism.

Fluorinated amino acids are well-established as mechanism-based inhibitors of PLP-dependent enzymes. The strong electron-withdrawing nature of the fluorine atoms can significantly alter the reactivity of the substrate analog. An α,α-difluoroamino acid like this compound is a potential substrate mimic for PLP enzymes that recognize amino acids with similar side chains. Upon forming the external aldimine with PLP, the difluorinated carbon is positioned to influence subsequent steps. For example, in a decarboxylation reaction, the difluoromethylene group could destabilize the formation of the key quinonoid intermediate, potentially inhibiting the enzyme.

Mechanism-based inhibitors, or "suicide substrates," are unreactive compounds that are catalytically converted by a target enzyme into a reactive species. nih.gov This species then irreversibly inactivates the enzyme, often by covalent modification of an active site residue. nih.gov The gem-difluoroamino acid motif is a classic trigger for mechanism-based inhibition. For example, α-difluoromethylornithine is a well-known suicide substrate for ornithine decarboxylase. nih.gov

By analogy, this compound could be designed as a mechanism-based probe. An enzyme could initiate its catalytic cycle on the compound, leading to the elimination of a fluoride (B91410) ion. This process would generate a highly reactive α-fluoro-α,β-unsaturated amino acid intermediate, which could then act as a Michael acceptor, covalently modifying a nucleophilic residue in the enzyme's active site and causing irreversible inhibition.

Table 2: Potential Inhibition Mechanism

| Step | Description | Role of this compound |

|---|---|---|

| 1. Binding | The compound binds to the active site of a target PLP-dependent enzyme. | Mimics the natural substrate. |

| 2. Schiff Base Formation | Forms an external aldimine with the PLP cofactor. | The gem-difluoro group is positioned to influence catalysis. |

| 3. Enzymatic Activation | The enzyme attempts its catalytic cycle (e.g., decarboxylation). | This leads to the elimination of one fluoride ion. |

| 4. Inactivation | A reactive Michael acceptor is formed in situ. | The electrophilic intermediate covalently modifies an active site nucleophile, inactivating the enzyme. |

Development of Biological Probes Utilizing the ¹⁹F Nucleus

The fluorine-19 (¹⁹F) nucleus possesses several properties that make it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. It has a high gyromagnetic ratio, a spin of ½, and 100% natural abundance. Crucially, since fluorine is absent from most biological systems, ¹⁹F NMR offers a background-free window to observe the behavior of a specifically labeled molecule.

Incorporating this compound into a peptide or protein would introduce a sensitive ¹⁹F NMR probe. nsf.gov The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment. nih.gov Therefore, changes in protein conformation, ligand binding, or interactions with other macromolecules could be monitored by observing changes in the ¹⁹F NMR signal. The presence of two fluorine atoms in this compound could provide a stronger signal compared to a monofluorinated analog, although the two fluorine atoms are chemically equivalent in many situations, leading to a single resonance. researchgate.net These probes can be used to study protein structure, dynamics, and interactions both in vitro and potentially in cellular environments. nih.govnsf.gov

¹⁹F NMR Spectroscopy for Conformational and Interaction Studies in Biological Systems

While specific ¹⁹F NMR spectroscopic data for this compound is not extensively documented, the principles governing the use of gem-difluorinated amino acids as conformational probes are well-understood. The two fluorine atoms of the difluoromethylene group (>CF₂) are diastereotopic in a chiral environment, such as when incorporated into a peptide chain or located at the active site of a protein. This diastereotopicity can result in two distinct signals in the ¹⁹F NMR spectrum, the separation of which is exquisitely sensitive to the local conformation.

The chemical shift of fluorine nuclei is highly responsive to the surrounding electronic environment, making ¹⁹F NMR an ideal technique for monitoring subtle conformational changes and intermolecular interactions. nih.govwikipedia.org For example, studies on macrocyclic compounds containing a gem-difluoroalkoxy moiety have demonstrated the ability of ¹⁹F NMR to reveal the presence of multiple conformers in solution, a level of detail not always achievable with standard proton NMR. nih.gov The difference in chemical shifts between the two diastereotopic fluorine atoms, denoted as ΔδFF, can serve as a direct reporter of conformational order. A smaller ΔδFF value often indicates a more flexible or disordered state, whereas a larger separation suggests a more defined and ordered conformation. This principle is directly applicable to peptides containing this compound, where ¹⁹F NMR could provide valuable insights into the local secondary structure and its response to environmental changes or binding events.

Table 1: Representative ¹⁹F NMR Chemical Shift Ranges for Various Fluorinated Groups

The following table provides approximate chemical shift ranges for common fluorine-containing functional groups, referenced against CFCl₃. The precise chemical shift is highly dependent on the specific molecular context.

| Fluorinated Group | Chemical Shift Range (ppm) |

|---|---|

| -CF₃ | +40 to +80 |

| -CF₂- | +80 to +140 |

| >CF- | +140 to +250 |

| Ar-F | +80 to +170 |

| -C(=O)F | -70 to -20 |

Imaging Applications of Fluorinated Bioconjugates (excluding clinical diagnostic applications)

Specific research detailing the use of this compound in non-clinical imaging applications is currently limited. However, the broader field of fluorinated bioconjugates for imaging is rapidly advancing. nih.gov The near-complete absence of fluorine in native biological tissues makes the ¹⁹F nucleus an excellent candidate for background-free imaging modalities like ¹⁹F Magnetic Resonance Imaging (MRI).

The development of robust methods for the site-specific incorporation of fluorinated amino acids into proteins is a critical prerequisite for such applications. nih.gov General strategies, including both chemical synthesis and biosynthetic incorporation, have been successfully employed to create a variety of fluorinated proteins for research purposes and could be adapted for this compound. rsc.org

Protein Engineering and Functional Modulation

The unique steric and electronic properties of fluorinated amino acids make them valuable tools for protein engineering, enabling the fine-tuning of protein stability, folding, and interactions.

Alteration of Protein-Ligand and Protein-Protein Interactions

While there are no specific studies on the impact of this compound on protein-ligand or protein-protein interactions, the introduction of fluorinated residues is a well-established strategy for modulating such interactions. rsc.org The high electronegativity of fluorine can create novel, non-covalent interactions, such as orthogonal multipolar C–F···C=O bonds, which can significantly enhance binding affinity. For instance, the substitution of a simple alkyl group with a trifluoroethyl group in an inhibitor of the menin-MLL protein-protein interaction led to a tenfold increase in potency, an effect attributed to such fluorine-specific interactions. researchgate.net It is plausible that the gem-difluoro group of this compound could participate in similar stabilizing interactions, thereby enhancing the affinity and specificity of engineered proteins.

Modulation of Proteolytic Stability and Pharmacokinetic Profiles (general principles, not specific drug candidates)

A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The incorporation of fluorinated amino acids is a promising strategy to enhance proteolytic stability. nih.govnih.govresearchgate.net The presence of the C-F bond can sterically hinder the approach of proteases and electronically deactivate the adjacent peptide bond, making it less prone to cleavage. nih.gov However, the stabilizing effect is not universal and depends on the specific fluorinated amino acid, its position within the peptide sequence, and the particular protease. nih.gov

From a pharmacokinetic perspective, the introduction of a gem-difluoro group can have a profound and beneficial impact. A key example is the development of inhibitors for neuronal nitric oxide synthase, where the incorporation of a CF₂ group adjacent to an amino group significantly lowered the basicity of that group. This chemical modification resulted in a molecule that is predominantly monocationic at physiological pH, leading to a dramatic improvement in oral bioavailability and a significantly extended in vivo half-life compared to its non-fluorinated counterpart.

Table 2: Impact of Gem-Difluorination on Pharmacokinetic Properties

This table illustrates the significant improvement in the pharmacokinetic profile of a neuronal nitric oxide synthase inhibitor upon the introduction of a gem-difluoro group.

| Compound | In vivo half-life (t₁/₂) (h) | Oral Bioavailability (%) |

|---|---|---|

| Parent Compound | 0.33 | ~0 |

| gem-Difluorinated Analogue | 7.5 | 22 |

Investigation of Biomacromolecular Recognition and Signaling Pathways

Direct research on the application of this compound in studying biomacromolecular recognition and signaling is not yet available. Nevertheless, fluorinated amino acids, in general, are invaluable tools for dissecting these complex processes. nih.gov Their utility stems from their unique spectroscopic signature, which allows for the non-invasive monitoring of protein-protein and protein-nucleic acid interactions that are central to cellular signaling.

Furthermore, the incorporation of fluorinated amino acids can be used to modulate the function of key signaling proteins. By subtly altering the binding affinity of a receptor for its ligand through the introduction of a fluorinated residue, researchers can probe the downstream consequences on the signaling cascade. nih.govdoi.org The principles demonstrated in the study of enzyme inhibitors, such as those for γ-aminobutyric acid aminotransferase, can be extended to the enzymes that play critical roles in signal transduction pathways. acs.org

Theoretical and Computational Studies of 3 Amino 2,2 Difluoropentanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations can provide insights into reactivity, stability, and intermolecular interactions.

The distribution of electrons within the 3-Amino-2,2-difluoropentanoic acid molecule would be a primary focus of quantum chemical investigation. The highly electronegative fluorine atoms at the C2 position are expected to significantly influence the electron density across the entire molecule. This would be visualized through an electrostatic potential (ESP) map, which illustrates the regions of positive and negative electrostatic potential on the molecular surface. researchgate.netyoutube.com Such a map would be crucial for predicting how the molecule interacts with biological targets, such as enzymes or receptors, as interactions are often driven by electrostatic complementarity. researchgate.net

Table 1: Predicted Data for Charge Distribution Analysis

| Atomic Center | Predicted Partial Charge (a.u.) |

|---|---|

| C1 (Carboxyl) | +0.4 to +0.6 |

| O (Carbonyl) | -0.5 to -0.7 |

| O (Hydroxyl) | -0.6 to -0.8 |

| C2 | +0.3 to +0.5 |

| F (gem-difluoro) | -0.2 to -0.4 (each) |

| C3 | -0.1 to +0.1 |

| N (Amino) | -0.8 to -1.0 |

| C4 | -0.2 to 0.0 |

Note: These are hypothetical values based on general principles of organic chemistry and would require specific calculations for validation.

Computational chemistry can be instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, transition state analysis could identify the most energetically favorable reaction pathways. nih.gov For instance, in a potential synthetic route involving the fluorination of a precursor, calculations could determine the activation energies for different fluorinating agents, helping to optimize reaction conditions. Similarly, the formation of the amino group could be modeled to understand the stereochemical outcome of the reaction.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time, considering its flexibility and interactions with its environment. nih.govnih.gov

The conformation of this compound is likely to be highly dependent on the solvent environment. In an aqueous solution, the molecule would exist in its zwitterionic form, and its conformation would be influenced by hydrogen bonding with water molecules. nih.govresearchgate.net MD simulations can sample the vast conformational space of the molecule in different solvents, identifying the most stable conformers and the energetic barriers between them. This is particularly important for understanding how the molecule might be recognized by a biological target.

The ability of a molecule to cross biological membranes is a critical aspect of its pharmacokinetic profile. MD simulations can model the interaction of this compound with a lipid bilayer, providing insights into its permeability. bohrium.com The simulations can reveal whether the molecule tends to partition into the hydrophobic core of the membrane or remain in the aqueous phase, and the energetic cost associated with its transport across the membrane. The solvation properties, such as the free energy of solvation, can also be calculated to understand its distribution between different biological compartments.

Ligand-Protein Docking and Molecular Recognition Modeling

Given that many amino acid analogs act as inhibitors or modulators of enzymes, ligand-protein docking would be a key computational technique to investigate the potential biological targets of this compound. nih.govnih.govmdpi.com For example, as a gamma-amino acid analog, it could be docked into the active site of enzymes like GABA aminotransferase (GABA-AT) to predict its binding affinity and mode of interaction. nih.govnih.govmdpi.com These docking studies would utilize the information from quantum chemical calculations (e.g., partial charges) and MD simulations (e.g., relevant conformations) to provide a more accurate prediction of the binding event. nih.govnih.govacs.org

Table 2: Key Compound Names

| Compound Name |

|---|

| This compound |

| GABA (gamma-Aminobutyric acid) |

Prediction of Binding Affinity and Interaction Hotspots

The prediction of binding affinity between a ligand, such as a peptide containing this compound, and its protein target is a cornerstone of computer-aided drug design. While specific molecular docking and molecular dynamics (MD) simulation studies on this compound are not extensively available in the public domain, the principles of how its unique structural features would influence binding can be discussed.

The gem-difluoro group on the α-carbon is expected to have a significant impact on binding. Firstly, the strong electron-withdrawing nature of the fluorine atoms can alter the charge distribution of the amino acid backbone, potentially influencing electrostatic interactions and hydrogen bonding patterns within a protein binding pocket. Secondly, the fluorine atoms are weak hydrogen bond acceptors, and these interactions can contribute to binding affinity.

Interaction hotspot analysis, derived from MD simulations or other computational methods, could identify key residues in the target protein that form favorable interactions with the this compound residue. These hotspots would likely involve hydrophobic pockets that can accommodate the ethyl side chain and regions capable of forming hydrogen bonds with the amino and carboxyl groups, as well as weaker interactions with the fluorine atoms.

A hypothetical example of predicted binding affinity changes upon incorporation of this compound (ADFPA) into a peptide ligand is presented in the table below. Such data would typically be generated from extensive computational simulations.

| Peptide Ligand | Target Protein | Computational Method | Predicted ΔGbind (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|---|

| Ac-Ala-X-NHMe (X=Ala) | Thrombin | MM/PBSA | -5.2 | Gly216, Trp60d |

| Ac-Ala-X-NHMe (X=ADFPA) | Thrombin | MM/PBSA | -6.5 | Gly216, Trp60d, Tyr60a (via F-aromatic interaction) |

Rational Design of Modified Bioconjugates

The unique properties of fluorinated amino acids make them attractive for the rational design of modified bioconjugates with enhanced stability, binding affinity, or altered enzymatic susceptibility. The gem-difluoro group in this compound can confer increased metabolic stability by shielding the adjacent peptide bond from enzymatic cleavage.

Computational approaches can guide the rational design of bioconjugates incorporating this amino acid. For instance, if a peptide drug is known to be degraded by a specific protease, this compound could be strategically placed at the cleavage site. MD simulations could then be used to assess the conformational changes in the peptide and predict whether the modification would indeed hinder protease binding and subsequent hydrolysis.

Furthermore, the fluorine atoms can be exploited for specific interactions. The design of peptide-based inhibitors could involve positioning the difluoromethyl group to interact with specific regions of a target protein. For example, the weakly polar C-F bonds could form favorable interactions with hydrophobic pockets or engage in orthogonal multipolar interactions with carbonyl groups of the protein backbone.

The process of rational design would involve an iterative cycle of:

Computational Modeling: Building a model of the bioconjugate-target complex.

In Silico Mutagenesis: Replacing a natural amino acid with this compound.

Simulation and Analysis: Running MD simulations to evaluate the stability, conformation, and binding affinity of the modified bioconjugate.

Experimental Validation: Synthesizing the most promising candidates and testing their biological activity.

Prediction of Spectroscopic Parameters (e.g., ¹⁹F NMR Chemical Shifts)

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of fluorinated molecules. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, making it an excellent probe for conformational changes and intermolecular interactions.

Predicting ¹⁹F NMR chemical shifts computationally is a challenging but valuable endeavor. Density Functional Theory (DFT) is the most common method used for this purpose. The calculation typically involves geometry optimization of the molecule followed by the calculation of the magnetic shielding tensor.

For this compound, the two fluorine atoms are diastereotopic, meaning they are in chemically non-equivalent environments and should, in principle, give rise to separate signals in the ¹⁹F NMR spectrum, especially in a chiral environment such as a protein. The chemical shift of these fluorine atoms would be influenced by the conformation of the ethyl side chain and the ionization state of the amino and carboxyl groups.

The table below presents hypothetical predicted ¹⁹F NMR chemical shifts for this compound in different environments, which would be obtained from DFT calculations.

| Environment | Computational Method | Predicted ¹⁹F Chemical Shift (ppm vs. CFCl₃) | Predicted JFF Coupling (Hz) |

|---|---|---|---|

| Gas Phase (Zwitterion) | B3LYP/6-311+G(d,p) | -105.3 (Fa), -108.1 (Fb) | 245 |

| Aqueous Solution (Zwitterion) | PCM/B3LYP/6-311+G(d,p) | -103.8 (Fa), -106.5 (Fb) | 242 |

Force Field Development and Validation for Fluorinated Amino Acids

Accurate molecular dynamics simulations of proteins and peptides containing non-standard amino acids like this compound rely on the availability of a well-parameterized force field. Force fields are a set of potential energy functions and associated parameters that describe the interactions between atoms in a molecule.

The development of force field parameters for fluorinated amino acids is a non-trivial task. The high electronegativity and small size of fluorine atoms lead to unique electronic and steric effects that are not always well-captured by standard force fields like AMBER and CHARMM.

The parameterization process for a new residue like this compound would typically involve the following steps:

Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on a small model compound (e.g., N-acetyl-3-amino-2,2-difluoropentanamide) to obtain data on its geometry, vibrational frequencies, and conformational energy landscape.

Charge Derivation: Atomic charges are derived by fitting to the QM electrostatic potential. The Restrained Electrostatic Potential (RESP) fitting procedure is commonly used for AMBER force fields.

Parameter Fitting: Bond, angle, and dihedral parameters are fitted to reproduce the QM data. This is often an iterative process.

Validation: The new parameters are validated by running MD simulations on the model compound and comparing the results with QM data. Further validation can be performed by simulating a larger system, such as a peptide containing the new residue, and comparing with any available experimental data.

While specific force field parameters for this compound may not be included in standard distributions of AMBER or CHARMM, parameters for other fluorinated amino acids have been developed. biorxiv.orgbiorxiv.orgresearchgate.netrsc.org These studies provide a roadmap for the parameterization of novel fluorinated amino acids. For aliphatic fluorinated amino acids, particular attention must be paid to the torsional parameters around the Cα-Cβ bond, as these will govern the conformational preferences of the side chain.

The table below outlines the key parameters that would need to be developed and validated for this compound for use in a common force field like AMBER.

| Parameter Type | Atoms Involved | Source of Target Data | Validation Method |

|---|---|---|---|

| Bond Stretching | Cα-CF₂, C-F | QM geometry optimization | Vibrational frequency analysis |

| Angle Bending | F-C-F, Cβ-Cα-CF₂ | QM geometry optimization | Vibrational frequency analysis |

| Torsional (Dihedral) | N-Cα-Cβ-Cγ, F-Cα-Cβ-Cγ | QM potential energy surface scan | Comparison of MD and QM conformational populations |

| Non-bonded (van der Waals) | F | Fitting to liquid properties or QM interaction energies | Calculation of hydration free energy |

| Electrostatic (Charges) | All atoms | QM electrostatic potential fitting (e.g., RESP) | Comparison of molecular dipole moments |

Advanced Analytical Methodologies for Research on 3 Amino 2,2 Difluoropentanoic Acid

High-Resolution Nuclear Magnetic Resonance Spectroscopy (Beyond Basic Identification)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed study of fluorinated amino acids. While basic 1H and 13C NMR are used for routine identification, more advanced NMR techniques are necessary to probe the subtle structural and dynamic features of 3-amino-2,2-difluoropentanoic acid.

¹⁹F NMR is particularly powerful for studying fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its high sensitivity. The chemical shift of the fluorine atoms in this compound is exquisitely sensitive to the local electronic environment, making ¹⁹F NMR an ideal probe for conformational analysis and interactions with other molecules. For instance, variations in the ¹⁹F chemical shifts can indicate changes in the dihedral angle of the amino acid side chain, the formation of intramolecular hydrogen bonds, or the binding of the amino acid to a protein. In studies of other difluorinated amino acids, the wide spectral dispersion of ¹⁹F NMR has been shown to be advantageous for resolving different conformations and for monitoring environmental changes. nih.gov

| Parameter | Significance for this compound |

| ¹⁹F Chemical Shift (δ) | Highly sensitive to the local electronic and steric environment. Changes can indicate conformational shifts, solvent exposure, or binding events. |

| ¹⁹F-¹⁹F Coupling Constants (JFF) | Provides information about the through-bond and through-space proximity of the two fluorine atoms, which can be related to the C-C bond rotation. |

| ¹⁹F-¹H Coupling Constants (JFH) | Can help to define the relative stereochemistry and conformation of the molecule. |

When this compound is incorporated into a peptide or a more complex molecule, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are essential for resolving overlapping signals and establishing connectivity between different atoms. Techniques such as ¹H-¹H COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to assign all the proton and carbon signals in the molecule. For fluorinated compounds, ¹H-¹⁹F and ¹³C-¹⁹F HSQC and HMBC experiments are particularly informative, as they directly reveal the correlations between the fluorine atoms and the rest of the molecular structure. These techniques are crucial for confirming the successful incorporation of the amino acid into a peptide and for determining its precise location and local environment. Studies on other gem-difluoroamino acids have demonstrated the utility of these methods in characterizing complex pseudopeptides. acs.org

Mass Spectrometry for Tracing Biological Incorporations and Transformations

Mass spectrometry (MS) is a vital tool for the analysis of this compound in biological contexts. High-resolution mass spectrometry (HRMS) can confirm the successful incorporation of the amino acid into a peptide or protein by providing a highly accurate mass measurement. Furthermore, tandem mass spectrometry (MS/MS) can be used to sequence the peptide and pinpoint the exact location of the fluorinated residue.

In metabolic studies, MS is used to track the fate of this compound and its derivatives. By incubating the compound with liver microsomes or other metabolic systems, researchers can use LC-MS (Liquid Chromatography-Mass Spectrometry) to identify and quantify any metabolites that are formed. rsc.org This information is critical for understanding the metabolic stability of the compound and for predicting its behavior in vivo. The fragmentation patterns of fluorinated compounds in MS/MS can also provide valuable structural information.

X-ray Crystallography of this compound Conjugates

X-ray crystallography provides the most definitive three-dimensional structural information about molecules. While obtaining suitable crystals of the free amino acid can be challenging, the crystal structures of peptides or proteins containing this compound can offer unparalleled insights into its conformational preferences and interactions. researchgate.netchemrxiv.org These structures can reveal how the gem-difluoro group influences the local backbone and side-chain conformation, and how it participates in intermolecular interactions such as hydrogen bonds or halogen bonds. For example, X-ray crystallography has been used to study the structures of peptides containing other fluorinated amino acids, demonstrating how these residues can stabilize specific secondary structures. nih.gov

| Technique | Information Gained | Relevance to this compound |

| X-ray Crystallography | Precise 3D atomic coordinates of the molecule in a crystalline state. | Defines the exact conformation of the amino acid within a peptide or protein, revealing the influence of the difluoro group on local structure and intermolecular interactions. |

Chromatographic Methods for Stereoisomer Separation and Purity Analysis

This compound is a chiral molecule, and the two enantiomers can have vastly different biological activities. Therefore, the separation of these stereoisomers is crucial for both analytical and preparative purposes. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common method for the analytical and preparative separation of enantiomeric amino acids. Different types of CSPs, such as those based on cyclodextrins, proteins, or chiral polymers, can be screened to find the optimal conditions for resolving the enantiomers of this compound. Purity analysis by chiral HPLC is essential to ensure that any observed biological effects are due to a single enantiomer.

Future Research Directions and Emerging Applications

Exploration of New Synthetic Strategies for Diverse Fluorinated Amino Acid Scaffolds

The development of novel and efficient synthetic methodologies is crucial for accessing a wider variety of fluorinated amino acid scaffolds, which are essential for expanding their applications. Current research focuses on two main strategies: the use of fluorinated building blocks and the direct fluorination of amino acid precursors. google.combldpharm.com Future efforts will likely concentrate on advancing these approaches to enhance structural diversity and synthetic convenience.

Key areas for future synthetic exploration include:

Asymmetric Synthesis: Developing highly stereoselective methods to control the chirality of fluorinated amino acids is a primary objective. This includes the use of chiral catalysts and auxiliaries to produce enantiomerically pure compounds, which are critical for pharmaceutical applications.

Transition-Metal Catalysis: The use of transition metals, such as palladium and nickel, has emerged as a powerful tool for creating complex fluorinated amino acids. google.combldpharm.com Future research will likely explore new catalytic systems for more efficient and selective C-F bond formation and for the functionalization of fluorinated precursors. bldpharm.com

Photocatalysis and Radical Fluorination: These emerging techniques offer new pathways for the introduction of fluorine under mild conditions, potentially allowing for late-stage fluorination of complex molecules.

Biocatalysis: The use of enzymes for the synthesis of fluorinated amino acids is a growing area of interest. This approach offers the potential for highly selective and environmentally friendly synthetic routes.

| Synthetic Strategy | Focus Area | Potential Advantages |

| Asymmetric Synthesis | Chiral catalysts, auxiliaries | Enantiomeric purity for drug development |

| Transition-Metal Catalysis | Novel Pd, Ni, and other metal catalysts | High efficiency and selectivity in C-F bond formation |

| Photocatalysis/Radical Fluorination | Mild reaction conditions | Late-stage functionalization of complex molecules |

| Biocatalysis | Engineered enzymes | High selectivity, green chemistry |

Integration into Advanced Materials and Nanotechnology

The unique properties of fluorinated amino acids, such as enhanced thermal stability and hydrophobicity, make them attractive building blocks for advanced materials and nanotechnology. The incorporation of compounds like 3-Amino-2,2-difluoropentanoic acid can lead to materials with novel and tunable properties.

Emerging applications in this area include:

Self-Assembling Peptides: Fluorinated amino acids can be used to create peptides that self-assemble into well-defined nanostructures like nanotubes, nanofibers, and hydrogels. These materials have potential applications in tissue engineering, drug delivery, and as antimicrobial agents. The fluorinated segments can drive the self-assembly process through fluorous interactions and can enhance the stability of the resulting structures.

Fluorinated Nanomaterials: As building blocks, these amino acids can be used to construct nanoparticles and nanowires with unique surface properties. The presence of fluorine can impart non-stick and hydrophobic characteristics, which are desirable for applications such as biocompatible coatings and sensors.

Protein-Based Materials: The introduction of fluorinated amino acids can improve the physical properties of protein-based materials, enhancing their stability and durability for various biomedical applications.

Development of Novel Chemical Biology Tools Based on this compound

The fluorine atom is an excellent probe for nuclear magnetic resonance (NMR) spectroscopy due to its high sensitivity and the absence of background signals in biological systems. This makes fluorinated amino acids, including this compound, valuable tools for studying biological processes.

Future developments in this area are expected to include: